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molecular formula C9H13ClN2O2 B3373372 Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 100555-55-3

Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B3373372
M. Wt: 216.66 g/mol
InChI Key: FJZBGVNATIIYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04609397

Procedure details

This material was combined with the product of a second reaction (5.0 g of 4-ethoxycarbonyl-5-(1-hydroxymethyl)-1,3-dimethylpyrazole and 1.93 ml thionyl chloride), dissolved in dichloromethane, washed with brine, dried (MgSO4) and concentrated to give 10.7 g of a solid, mp. 81°-83° C.
Name
4-ethoxycarbonyl-5-(1-hydroxymethyl)-1,3-dimethylpyrazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:14])=[N:8][N:9]([CH3:13])[C:10]=1[CH2:11]O)=[O:5])[CH3:2].S(Cl)([Cl:17])=O>ClCCl>[Cl:17][CH2:11][C:10]1[N:9]([CH3:13])[N:8]=[C:7]([CH3:14])[C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
4-ethoxycarbonyl-5-(1-hydroxymethyl)-1,3-dimethylpyrazole
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1CO)C)C
Name
Quantity
1.93 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C(=NN1C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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